molecular formula C9H6BrF2NO B1407520 5-Bromo-7-(difluoromethoxy)-1H-indole CAS No. 1707572-78-8

5-Bromo-7-(difluoromethoxy)-1H-indole

Cat. No. B1407520
M. Wt: 262.05 g/mol
InChI Key: VHNRRSPUMMGSSH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “5-Bromo-7-(difluoromethoxy)-1H-indole” couldn’t be found. However, a related compound, “5-Bromo-7-fluoroindole”, has a molecular weight of 214.032.



Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Bromo-7-(difluoromethoxy)-1H-indole” are not available. However, a related compound, “5-Bromo-7-fluoroindole”, has a melting point of 28-32 °C2.


Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of 5-Bromo-1H-indole derivatives involves various chemical reactions, offering insights into their chemical properties and potential applications. For instance, 5-Bromo-3-[(3,4,5-trimethoxy-phenyl)thio]-1H-indole was synthesized through a reaction between 5-bromo-1H-indole and disulfide, demonstrating the compound's versatility in chemical synthesis (Gao Zhao-chan, 2013).

Crystal Structure and Thermal Analysis

  • The crystal structure and thermal analysis of 5-Bromo-1H-indole derivatives have been studied, providing valuable insights into their stability and molecular interactions. For example, a study on 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole revealed short intermolecular connections on the molecule surface and high thermal stability up to 215°C (Barakat et al., 2017).

Antimicrobial Applications

  • The antimicrobial activity of derivatives from 5-Bromo-1H-indole, such as 5-bromo-2,3-di(furan-2-yl)-1h-indole, has been explored. These compounds exhibit significant antibacterial activity against various bacterial and fungal strains, indicating potential pharmaceutical applications (Mageed et al., 2021).

Catalysis and Chemical Reactions

  • 5-Bromo-1H-indole derivatives are used in various chemical reactions, such as the Suzuki–Miyaura reactions. Their role in facilitating these reactions highlights their importance in synthetic chemistry and potential industrial applications (Hou et al., 2021).

Safety And Hazards

Future Directions

Please note that the information provided is based on related compounds and may not accurately represent “5-Bromo-7-(difluoromethoxy)-1H-indole”. For accurate information, further research is needed.


properties

IUPAC Name

5-bromo-7-(difluoromethoxy)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF2NO/c10-6-3-5-1-2-13-8(5)7(4-6)14-9(11)12/h1-4,9,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHNRRSPUMMGSSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C=C(C=C21)Br)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701278588
Record name 1H-Indole, 5-bromo-7-(difluoromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701278588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-7-(difluoromethoxy)-1H-indole

CAS RN

1707572-78-8
Record name 1H-Indole, 5-bromo-7-(difluoromethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1707572-78-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole, 5-bromo-7-(difluoromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701278588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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